molecular formula C24H21ClN2O3 B11662826 methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate

methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate

Cat. No.: B11662826
M. Wt: 420.9 g/mol
InChI Key: OMIWVZGQMXEZLZ-UHFFFAOYSA-N
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Description

Methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinazoline with methyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound shares some structural similarities but differs in its functional groups and reactivity.

    Quinolinyl-pyrazoles: These compounds have a similar quinazoline core but with different substituents, leading to distinct chemical and biological properties.

Uniqueness

Methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

methyl 2-[6-chloro-2-(4-methoxyphenyl)-4-phenyl-4H-quinazolin-3-yl]acetate

InChI

InChI=1S/C24H21ClN2O3/c1-29-19-11-8-17(9-12-19)24-26-21-13-10-18(25)14-20(21)23(16-6-4-3-5-7-16)27(24)15-22(28)30-2/h3-14,23H,15H2,1-2H3

InChI Key

OMIWVZGQMXEZLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(N2CC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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